6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol

Anticancer Drug Discovery Tubulin Polymerization Inhibition Medicinal Chemistry

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol (CAS 937691-90-2) is a strategic chiral building block for tubulin polymerization inhibitors targeting the colchicine binding site. The unique 6-methoxy and 4-hydroxyl synergy drives sub-micromolar IC50 values (0.85 µM) and >95% colchicine inhibition – outcomes unobtainable with generic tetrahydroquinoline analogs. The 4-position chiral center can be supplied with 99% enantiomeric excess via established biocatalytic resolution, eliminating downstream chiral separation costs. Its validated N-aryl chemotype delivers balanced lipophilicity (logP ~3.43) and aqueous solubility (75 µg/mL), ideal for antimitotic drug discovery and preclinical development. Choose this intermediate for reproducible assays, accelerated lead optimization, and scalable synthesis.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 937691-90-2
Cat. No. B3389785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol
CAS937691-90-2
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NCCC2O
InChIInChI=1S/C10H13NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,6,10-12H,4-5H2,1H3
InChIKeyHDKOHPPRCQYVJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol (CAS 937691-90-2): Procurement & Research-Grade Overview


6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol (CAS 937691-90-2) is a chiral, bicyclic heterocycle composed of a fused benzene and piperidine ring, specifically a 1,2,3,4-tetrahydroquinoline core. It features a methoxy substituent at the 6-position and a hydroxyl group at the 4-position . The compound has a molecular weight of 179.22 g/mol and a molecular formula of C10H13NO2 . Commercial sources offer it in purities of 95-98% [1]. Its primary utility in research stems from its functionalized structure, which serves as a versatile intermediate or chiral building block for the synthesis of more complex, biologically active molecules, particularly within the N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline chemotype [2].

Why Generic Substitution of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol (CAS 937691-90-2) Fails


Generic substitution of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol (CAS 937691-90-2) with other tetrahydroquinoline derivatives is not feasible due to its unique and quantifiable functional group synergy. The precise combination of a 6-methoxy electron-donating group and a 4-hydroxyl hydrogen-bond donor/acceptor is critical for downstream biological activity [1]. This specific substitution pattern is a key pharmacophoric element for high-potency tubulin polymerization inhibition, with analogs lacking either the 6-methoxy or the 4-hydroxyl showing dramatically reduced or altered activity profiles [2][3]. Furthermore, the 4-position is a chiral center, and the (R)-enantiomer can be produced with high enantiomeric excess (99% e.e.) [4], a factor crucial for developing enantiopure pharmaceuticals where the opposite enantiomer may be inactive or toxic. Using a racemic mixture or an incorrectly substituted analog would compromise assay reproducibility, lead to misidentified leads, and hinder the advancement of a potential drug candidate [5].

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol: Quantified Differentiation Guide for Scientific Selection


Precise Functionalization Drives Nanomolar Potency in Tubulin Inhibition vs. Unsubstituted Core

While 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol itself is a scaffold, its value is proven through the optimization of its direct N-aryl derivatives. The presence of both the 6-methoxy and 4-hydroxyl groups is essential for activity. A lead compound from this chemotype, compound 4a, exhibited an IC50 of 0.85 μM for tubulin assembly inhibition, which is 1.4-fold more potent than the reference inhibitor combretastatin A-4 (CA4, IC50 1.2 μM) [1]. This demonstrates the critical role of this core's precise functionalization for achieving high potency, a feature not replicable with the unsubstituted 1,2,3,4-tetrahydroquinoline core (THQ) [2][3]. The same compound, 4a, also showed low nanomolar cytotoxicity (GI50 16-20 nM) against a panel of cancer cell lines [1].

Anticancer Drug Discovery Tubulin Polymerization Inhibition Medicinal Chemistry

Superior Colchicine Site Binding Compared to CA4 Validates Specific Target Engagement

Optimized derivatives of the target compound demonstrate exceptional binding to the colchicine site on tubulin. Compound 6d from the same chemotype inhibited colchicine binding by 99% at a concentration of 5 μM and by 95% at 1 μM [1]. This near-complete inhibition at a low concentration confirms high-affinity target engagement. This is a direct result of the core's structural features, which enable key interactions within the colchicine binding pocket. The unsubstituted 1,2,3,4-tetrahydroquinoline core would lack these critical interactions, highlighting the necessity of the 6-methoxy-4-hydroxy substitution pattern for potent target binding [2].

Antimitotic Agents Target Engagement Vascular Disrupting Agents

Stereochemical Purity and Synthetic Versatility as a Chiral Building Block

The 4-position of this compound is a chiral center, and its procurement in enantiopure form is critical for certain applications. A whole-cell biocatalytic method using Pseudomonas plecoglossicidas enables the regio- and stereoselective hydroxylation of 1,2,3,4-tetrahydroquinoline (THQ) to produce the (R)-enantiomer of the core tetrahydroquinolin-4-ol structure with an 82% yield and 99% enantiomeric excess (e.e.) [1]. This is significantly more efficient than traditional chemical synthesis methods, which often yield racemic mixtures or require expensive chiral auxiliaries and complex separations. Furthermore, enzymatic kinetic resolution using Novozyme 435 lipase can be performed on a 10-gram scale, providing access to both enantiocomplimentary derivatives in high yields and e.e. values [2].

Asymmetric Synthesis Biocatalysis Chiral Building Blocks

Quantified Drug-Like Properties: Water Solubility and Lipophilicity (LogP)

The specific 6-methoxy-4-hydroxy substitution pattern imparts a balanced physicochemical profile that is crucial for drug development. An optimized N-aryl derivative of this core (compound 4a) exhibited a water solubility of 75 μg/mL and a calculated logP value of 3.43 at pH 7.4 [1]. This represents a substantial improvement in solubility compared to earlier lead compounds in this series, which is attributed to the functional groups present on the core [2]. For context, the unsubstituted 1,2,3,4-tetrahydroquinoline has a predicted logP of approximately 2.3, and the 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol core itself has a computed XLogP3 of 1.2 [3], demonstrating how the hydroxyl group significantly modulates lipophilicity. This balance between lipophilicity for membrane permeability and hydrophilicity for solubility is a key differentiator.

Drug-likeness Physicochemical Properties ADME

Primary Research Applications for 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol (CAS 937691-90-2)


Medicinal Chemistry: Core Scaffold for Tubulin Polymerization Inhibitor Optimization

Use this compound as the central core for synthesizing N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, a validated chemotype for potent tubulin polymerization inhibitors. The specific 6-methoxy and 4-hydroxyl substitution pattern is essential for achieving sub-micromolar IC50 values (e.g., 0.85 μM for compound 4a) in tubulin assembly assays and >95% inhibition of colchicine binding at low micromolar concentrations [1]. This makes it a strategic starting material for developing novel antimitotic and vascular disrupting agents (VDAs), especially those targeting the colchicine binding site. The balanced lipophilicity (logP ~3.43 for an optimized derivative) and improved water solubility (75 μg/mL) of compounds derived from this core enhance their potential as drug candidates [2].

Asymmetric Synthesis: Source of High-Enantiopurity Chiral Building Blocks

Leverage the compound's chiral center at the 4-position to procure or synthesize enantiopure building blocks. Established biocatalytic methods allow for the production of the (R)-enantiomer of the core structure with 99% enantiomeric excess (e.e.) [3]. This is critical for research programs developing enantiomerically pure pharmaceuticals where stereochemistry dictates biological activity. The high enantiopurity available for this scaffold mitigates the risk of off-target effects from the inactive enantiomer and streamlines downstream synthesis, avoiding expensive chiral chromatographic separations [4].

Chemical Biology: Targeted Probe for Tubulin and Colchicine Site Studies

Employ this compound or its active N-aryl derivatives as chemical probes to investigate microtubule dynamics and the colchicine binding site on tubulin. The near-complete inhibition of colchicine binding (99% at 5 μM) by derivative 6d confirms its high affinity for this specific site [5]. This makes it a valuable tool for competition binding assays, structural biology studies (e.g., co-crystallization), and for dissecting the biological consequences of colchicine-site occupancy in cellular models of cancer and other diseases involving aberrant cell division [1].

Process Chemistry: Large-Scale Synthesis of Enantiocomplimentary Derivatives

The compound's utility is further validated by its compatibility with scalable enantioselective processes. A Novozyme 435 lipase-mediated kinetic resolution has been demonstrated on a 10-gram scale, providing both enantiocomplimentary derivatives in high yields and enantiomeric excess [4]. This establishes a clear and feasible path for scaling up the synthesis of specific enantiomers, a key consideration for any project moving beyond milligram-scale discovery research into preclinical development and process optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.